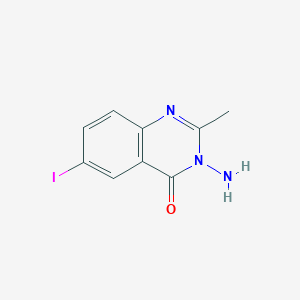![molecular formula C7H7ClN4O3 B12911432 N-[(6-Chloropyridazin-3-yl)carbamoyl]glycine CAS No. 87976-98-5](/img/structure/B12911432.png)
N-[(6-Chloropyridazin-3-yl)carbamoyl]glycine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(6-Chloropyridazin-3-yl)carbamoyl]glycine is a chemical compound that belongs to the class of pyridazines This compound is characterized by the presence of a chloropyridazinyl group attached to a glycine moiety through a carbamoyl linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(6-Chloropyridazin-3-yl)carbamoyl]glycine typically involves the reaction of 6-chloropyridazin-3-amine with glycine in the presence of a coupling agent. One common method involves the use of di-tert-butyl dicarbonate (Boc2O) as a protecting group for the amine, followed by deprotection and coupling with glycine . The reaction conditions often include the use of solvents such as 1,4-dioxane and acetonitrile, with heating at elevated temperatures (e.g., 80°C) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound .
化学反応の分析
Types of Reactions
N-[(6-Chloropyridazin-3-yl)carbamoyl]glycine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloropyridazinyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyridazinyl derivatives .
科学的研究の応用
N-[(6-Chloropyridazin-3-yl)carbamoyl]glycine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of N-[(6-Chloropyridazin-3-yl)carbamoyl]glycine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of dihydropteroate synthase, an enzyme involved in folate biosynthesis . This inhibition can disrupt the growth and proliferation of certain microorganisms.
類似化合物との比較
N-[(6-Chloropyridazin-3-yl)carbamoyl]glycine can be compared with other similar compounds, such as:
Sulfachloropyridazine: A sulfonamide antimicrobial used for urinary tract infections and in veterinary medicine.
6-Chloropyridazin-3-yl derivatives: These compounds have been studied for their affinity toward neuronal nicotinic acetylcholine receptors.
The uniqueness of this compound lies in its specific chemical structure and the presence of the glycine moiety, which may confer distinct biological activities and applications.
特性
CAS番号 |
87976-98-5 |
|---|---|
分子式 |
C7H7ClN4O3 |
分子量 |
230.61 g/mol |
IUPAC名 |
2-[(6-chloropyridazin-3-yl)carbamoylamino]acetic acid |
InChI |
InChI=1S/C7H7ClN4O3/c8-4-1-2-5(12-11-4)10-7(15)9-3-6(13)14/h1-2H,3H2,(H,13,14)(H2,9,10,12,15) |
InChIキー |
ROKGVHIZOVNAID-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=NN=C1NC(=O)NCC(=O)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-(4-Chlorophenyl)-6,6-dimethyl-3-(p-tolyl)-5,6-dihydrofuro[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12911365.png)

![(3S)-N-cyclopentyl-N-[(2,4-dichlorophenyl)methyl]pyrrolidin-3-amine](/img/structure/B12911372.png)
![N-Methyl-3-(3-(trifluoromethyl)phenyl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B12911378.png)
![2-[(5-Chloro-2-methyl-1H-indol-3-yl)sulfanyl]ethan-1-amine](/img/structure/B12911380.png)
![Ethyl 5-{[(4-chlorophenyl)sulfanyl]methyl}-1,2-oxazole-3-carboxylate](/img/structure/B12911392.png)

![2-{[5-Methyl-6-(methylsulfanyl)pyridazin-3-yl]amino}ethan-1-ol](/img/structure/B12911400.png)
![2,6-Diphenylimidazo[1,2-b]pyridazine](/img/structure/B12911406.png)



